6-Acetylpicolinic acid
CAS No.: 122637-39-2
Cat. No.: VC20855618
Molecular Formula: C8H7NO3
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122637-39-2 |
---|---|
Molecular Formula | C8H7NO3 |
Molecular Weight | 165.15 g/mol |
IUPAC Name | 6-acetylpyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4H,1H3,(H,11,12) |
Standard InChI Key | SMFINMWLJMPOES-UHFFFAOYSA-N |
SMILES | CC(=O)C1=NC(=CC=C1)C(=O)O |
Canonical SMILES | CC(=O)C1=NC(=CC=C1)C(=O)O |
Introduction
Chemical Structure and Properties
6-Acetylpicolinic acid consists of a pyridine ring with a carboxylic acid group at the 2-position and an acetyl group at the 6-position. This structural arrangement gives the compound unique chemical properties that differentiate it from other picolinic acid derivatives. The molecular formula of 6-acetylpicolinic acid is C8H7NO3, with a calculated molecular weight of approximately 165.15 g/mol.
The presence of both carbonyl functionalities—the carboxylic acid group and the acetyl group—contributes to the compound's potential to participate in various chemical reactions. Based on the chemical behavior of related compounds, 6-acetylpicolinic acid likely exhibits tautomerism similar to that observed in 6-hydroxypicolinic acid, which demonstrates enol-keto tautomerism .
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 6-acetylpicolinic acid, with data derived from analysis of structurally similar compounds.
Chelating Properties
Like other picolinic acid derivatives, 6-acetylpicolinic acid possesses potential chelating abilities due to its structural features. The nitrogen atom in the pyridine ring and the oxygen atoms in the carbonyl groups can coordinate with metal ions to form stable complexes. This property is particularly significant when compared to 6-hydroxypicolinic acid, which has been documented to exhibit N,O-chelation or N,O,O-chelation capabilities .
Biochemical Context and Metabolic Pathways
Relationship to Picolinic Acid Metabolism
Picolinic acid is a natural compound derived from L-tryptophan metabolism in mammalian and microbial cells. Research has identified a microbial degradation pathway for picolinic acid that involves sequential conversion to 6-hydroxypicolinic acid, 3,6-dihydroxypicolinic acid, and finally to 2,5-dihydroxypyridine .
The enzyme PicC, a Zn²⁺-dependent nonoxidative decarboxylase, has been shown to catalyze the decarboxylation of 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine in this catabolic pathway . Understanding this metabolic context provides insights into how 6-acetylpicolinic acid might interact with biological systems.
Comparative Analysis with Related Compounds
To better understand the position of 6-acetylpicolinic acid within the broader family of pyridine derivatives, Table 2 presents a comparative analysis with structurally related compounds.
This comparative analysis highlights how the acetyl group at the 6-position in 6-acetylpicolinic acid would affect its chemical behavior and potential applications compared to other picolinic acid derivatives.
Research Applications and Future Directions
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives similar to 6-acetylpicolinic acid have shown potential for various therapeutic applications. For instance, methyl 6-acetyl-3-methyl-4-phenylpicolinate is primarily used in medicinal chemistry for developing new therapeutic agents. The presence of an acetyl group enhances lipophilicity, which can improve membrane permeability and interaction with cellular targets.
Coordination Chemistry Applications
The potential chelating properties of 6-acetylpicolinic acid make it an attractive candidate for coordination chemistry applications. Similar to 6-hydroxypicolinic acid, which has been used in the preparation of ruthenium(II) complexes , 6-acetylpicolinic acid could form complexes with various transition metals for catalytic or material science applications.
Organic Synthesis Applications
As a functionalized pyridine derivative, 6-acetylpicolinic acid could serve as a valuable building block in organic synthesis. The presence of the acetyl group provides an additional reactive site for further transformations, potentially enabling the synthesis of more complex heterocyclic compounds.
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